molecular formula C19H20ClN5O4S2 B14979150 N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14979150
M. Wt: 482.0 g/mol
InChI Key: MMMRCROBIYKKQT-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in the synthesis include chlorinated phenols, triazole precursors, and sulfonamide derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the sourcing of raw materials, waste management, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies would be required to elucidate the exact mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include other triazole derivatives and sulfonamide-containing compounds. Examples include:

  • 1,2,4-Triazole derivatives with different substituents.
  • Sulfonamide compounds with varying aromatic or aliphatic groups.

Uniqueness

What sets N-(5-CHLORO-2-HYDROXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20ClN5O4S2

Molecular Weight

482.0 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20ClN5O4S2/c1-24-17(11-25(31(2,28)29)14-6-4-3-5-7-14)22-23-19(24)30-12-18(27)21-15-10-13(20)8-9-16(15)26/h3-10,26H,11-12H2,1-2H3,(H,21,27)

InChI Key

MMMRCROBIYKKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)O)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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